molecular formula C23H19NO2 B2639881 Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate CAS No. 477870-16-9

Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate

Cat. No.: B2639881
CAS No.: 477870-16-9
M. Wt: 341.41
InChI Key: PPJJVKZQFQBQMC-UHFFFAOYSA-N
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Description

Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate (CAS: 477870-16-9) is a heterocyclic compound featuring an indolizine core fused with a biphenyl moiety and an ethyl ester group. Its molecular formula is C₂₃H₁₉NO₂, with a molecular weight of 341.41 g/mol . The indolizine ring system, a bicyclic structure combining pyrrole and pyridine, confers unique electronic properties, while the biphenyl group enhances aromatic interactions.

Properties

IUPAC Name

ethyl 2-(4-phenylphenyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-2-26-23(25)22-20(16-24-15-7-6-10-21(22)24)19-13-11-18(12-14-19)17-8-4-3-5-9-17/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJJVKZQFQBQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the indolizine ring system followed by the introduction of the biphenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with specific cellular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate involves its interaction with specific molecular targets in cells. The indolizine ring system can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to prevent cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biphenyl-Ester Derivatives

Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO₂-Bi-4-S-E)
  • Structure: Contains a nitro-substituted biphenyl group linked via an ether bond to a pentanoate ester.
  • Crystallography : Crystallizes in the triclinic space group P-1 , with packing dominated by van der Waals interactions due to the absence of hydrogen-bonding groups .
Ethyl 6-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)hexanoate (NO₂-Bi-5-S-E)
  • Structure: Similar to NO₂-Bi-4-S-E but with a longer hexanoate chain.
  • Crystallography: Adopts the monoclinic space group P2₁/c, showcasing how alkyl chain length influences packing efficiency .
  • Comparison : The extended alkyl chain may improve lipophilicity but could reduce crystallinity compared to the shorter ester in the target compound.
Methyl 2-((4′-cyano-[1,1′-biphenyl]-4-yl)oxy)ethanate (CN-Bi-1-S-M)
  • Structure: Substitutes the nitro group with a cyano moiety and uses a methyl ester.
  • Crystallography: Monoclinic P2 space group, with the cyano group enabling dipole-dipole interactions absent in the target compound .
  • Functional Impact: The cyano group’s polarity may increase melting points but limit membrane permeability in biological applications.

Indole/Indolizine-Based Esters

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
  • Structure : Incorporates an indole ring linked to a piperazine-carboxylate ester (C₁₆H₁₉N₃O₃, MW 301.34 g/mol) .
  • Key Contrast : The piperazine ring introduces basicity and conformational flexibility, unlike the rigid indolizine core. This could enhance solubility but reduce thermal stability.
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
  • Structure: Combines indole with a halogenated benzyl group and a pyridinone ring (C₂₂H₁₈ClFN₂O₂, MW 396.85 g/mol) .

Pharmaceutical Impurities and Analogues

1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic Acid
  • Structure : Features a carboxylic acid-terminated biphenyl and a benzimidazole core (CAS: 884330-12-5) .
  • Comparison : The carboxylic acid group enables hydrogen bonding, improving crystallinity but increasing hydrophilicity relative to the esterified target compound.
1,1-Dimethylethyl 4'-(Bromomethyl)biphenyl-2-carboxylate
  • Structure : Includes a bromomethyl substituent and a tert-butyl ester (CAS: 114772-40-6) .
  • Reactivity : The bromomethyl group offers a site for nucleophilic substitution, a functional handle absent in the target compound.

Biological Activity

Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₅N₁O₂
  • Molecular Weight : 341.4 g/mol
  • LogP : 6 (indicating high lipophilicity)
  • Hydrogen Bond Acceptors : 2
  • Rotatable Bonds : 5

This compound exhibits several mechanisms that contribute to its biological activity:

  • Cell Cycle Inhibition : The compound has been shown to block the growth of cancer cells at the G0/G1 and G2/M phases of the cell cycle. This is primarily due to its ability to inhibit cyclin-dependent kinases (CDKs), particularly Cdk4-cyclin D1, which is crucial for cell cycle progression .
  • Tubulin Polymerization Inhibition : It interferes with tubulin dynamics, enhancing depolymerization of taxol-stabilized tubulin. This mechanism is significant in cancer therapy as it can lead to apoptosis in rapidly dividing cells .
  • Apoptosis Induction : The compound selectively induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 while downregulating anti-apoptotic factors like cyclin B1 and Cdk1 .

Case Studies

  • Lung Cancer Models : In studies using human lung cancer xenografts (HCT-116 and NCI-H460), this compound demonstrated significant tumor growth inhibition at doses as low as one-tenth of the maximum tolerated dose (MTD) in SCID mouse models .
  • Colony Formation Assays : The compound significantly reduced colony formation efficiency in lung cancer cell lines, indicating its potential as an effective chemotherapeutic agent .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameMechanism of ActionEfficacy (IC50)Reference
This compoundCDK inhibition, Tubulin disruption<10 µM
Biphenyl-4-carboxylic acid derivativeCDK inhibition15 µM
Fascaplysin analogsCell cycle arrest20 µM

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